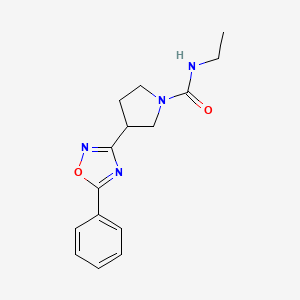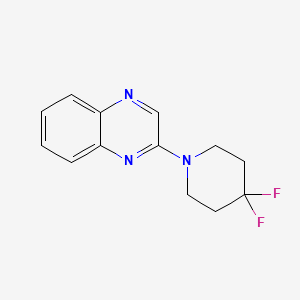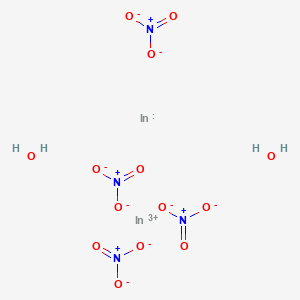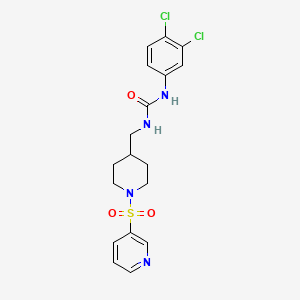
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Research focuses on synthesizing novel compounds and understanding their structural properties. For instance, the synthesis of novel quinoline derivatives and their evaluation for antimicrobial activity showcases the ongoing efforts to expand the library of compounds with potential therapeutic applications. These studies often involve the synthesis of compounds with varying substituents to evaluate their biological activities and structural analyses to understand the molecular basis of their activities (Patel, Kumari, & Patel, 2012; Ge et al., 2016).
Biological Evaluation and Antimicrobial Activity
Compounds structurally related to the query are evaluated for their biological activities, including antimicrobial and anticancer properties. These studies aim to identify potent inhibitors against various bacterial and cancer cell lines, contributing to the development of new therapeutic agents. The antimicrobial activity against a range of bacterial strains and the in vitro anti-proliferative activity against different cancer cell lines are key focus areas (Rameshkumar et al., 2003; Ziegler et al., 1990).
Molecular Docking and Mechanism of Action Studies
In silico studies, including molecular docking, are conducted to understand the interactions between these compounds and biological targets, such as DNA gyrase in bacteria. These studies help elucidate the mechanism of action of the compounds, guiding the optimization of their antibacterial properties (Sabbagh & Murad, 2015).
Synthesis Methods and Optimization
Research also explores the synthesis and optimization of these compounds, aiming to improve their yield, purity, and pharmacological properties. This includes developing new synthetic routes or improving existing methods to enhance the efficiency and scalability of the synthesis process (Mokrushina et al., 1996).
properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-4-26-8-10-27(11-9-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)3)31(29,30)17-7-5-6-16(2)12-17/h5-7,12-15H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXRUKSAHYFEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)


![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)


![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)
